molecular formula C15H15FN2O2S B6539926 N'-[(4-fluorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 1060227-16-8

N'-[(4-fluorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B6539926
CAS No.: 1060227-16-8
M. Wt: 306.4 g/mol
InChI Key: PGNUJEMOJOPDQX-UHFFFAOYSA-N
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Description

N'-[(4-fluorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide (CAS: 2097859-97-5) is an ethanediamide derivative featuring a 4-fluorophenylmethyl group and a thiophen-3-yl ethyl substituent. Its molecular formula is C₁₉H₁₇FN₂O₃S, with a molecular weight of 372.4133 g/mol .

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-(2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2S/c16-13-3-1-11(2-4-13)9-18-15(20)14(19)17-7-5-12-6-8-21-10-12/h1-4,6,8,10H,5,7,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNUJEMOJOPDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NCCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BE80425: 1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea

  • Molecular Formula : C₁₆H₁₅ClN₄OS
  • Molecular Weight : 346.8345 g/mol
  • Key Differences :
    • Linker Group : Replaces the ethanediamide backbone with a urea group (NH-C(=O)-NH), reducing hydrogen-bonding capacity but increasing rigidity.
    • Substituents : Features a 2-chlorophenyl group instead of 4-fluorophenylmethyl, which may alter electronic properties and binding affinity due to chlorine’s larger atomic radius and lower electronegativity compared to fluorine.
    • Heterocycles : Retains the thiophen-3-yl group but adds a pyrazole ring, introducing additional nitrogen-based polarity.

Implications: The urea linker in BE80425 may enhance metabolic stability compared to ethanediamides, which are prone to hydrolysis.

N¹-[2-(4-fluorophenyl)ethyl]-N²-[(oxolan-2-yl)methyl]ethanediamide

  • Molecular Formula: Not explicitly provided, but inferred to include an oxolane (tetrahydrofuran) substituent .
  • Key Differences :
    • Substituent Variation : Replaces the thiophen-3-yl group with an oxolan-2-yl (tetrahydrofuran) group.
    • Fluorophenyl Attachment : The 4-fluorophenyl group is connected via an ethyl chain rather than a methyl group, increasing flexibility and hydrophobicity.

Implications: The oxolane moiety introduces an oxygen-containing saturated ring, which may improve aqueous solubility compared to the aromatic thiophene.

3-Chloro-N-phenyl-phthalimide

  • Molecular Formula: C₁₄H₈ClNO₂
  • Molecular Weight : 257.67 g/mol
  • Key Differences :
    • Core Structure : Features a phthalimide scaffold (two fused carbonyl groups) instead of ethanediamide.
    • Substituents : Includes a chlorine atom and a phenyl group, lacking fluorinated or thiophene components.

Implications : The rigid phthalimide structure is commonly used in polymer synthesis (e.g., polyimides), suggesting divergent applications compared to the more flexible ethanediamide derivatives. The chlorine atom may enhance thermal stability but reduce biocompatibility .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Linker/Backbone
N'-[(4-fluorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide C₁₉H₁₇FN₂O₃S 372.4133 4-fluorophenylmethyl, thiophen-3-yl Ethanediamide
BE80425 C₁₆H₁₅ClN₄OS 346.8345 2-chlorophenyl, pyrazole, thiophene Urea
N¹-[2-(4-fluorophenyl)ethyl]-N²-[(oxolan-2-yl)methyl]ethanediamide Not specified ~350 (estimated) 4-fluorophenyl ethyl, oxolan-2-yl Ethanediamide
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Chlorine, phenyl Phthalimide

Research Findings and Implications

  • Solubility and Stability : The oxolane-containing analog () likely exhibits higher solubility in polar solvents than the thiophene derivative due to its oxygen-rich structure. Conversely, the thiophene group may enhance membrane permeability in biological systems .
  • Synthetic Challenges : Ethanediamides like the target compound may require careful handling to prevent hydrolysis, whereas urea derivatives (e.g., BE80425) could offer greater stability under physiological conditions .

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